molecular formula C17H17Cl3N2O3 B4558189 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea

Cat. No.: B4558189
M. Wt: 403.7 g/mol
InChI Key: KQKFWNRGFOKMDZ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea typically involves the reaction of 5-chloro-2,4-dimethoxyaniline with 2,4-dichlorophenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives with increased oxygen content.

    Reduction: Reduced derivatives with decreased oxygen content.

    Substitution: Substituted products with new functional groups replacing the chloro groups.

Scientific Research Applications

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. Additionally, the presence of chloro and dimethoxy groups may enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea can be compared with other similar compounds, such as:

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]carbamate: Similar structure but with a carbamate linkage instead of a urea linkage.

    1-(5-Chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]amide: Similar structure but with an amide linkage instead of a urea linkage.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties

Properties

IUPAC Name

1-(5-chloro-2,4-dimethoxyphenyl)-3-[1-(2,4-dichlorophenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O3/c1-9(11-5-4-10(18)6-12(11)19)21-17(23)22-14-7-13(20)15(24-2)8-16(14)25-3/h4-9H,1-3H3,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKFWNRGFOKMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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